N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
Description
N-[2-(7,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a synthetic small molecule featuring a naphthalene-2-carboxamide scaffold linked via an ethyl group to a 7,8-dimethyl-2-oxo-1H-quinoline moiety. This compound combines structural elements of both quinoline and naphthalene carboxamides, which are known for their diverse pharmacological activities, including anticancer and antimicrobial effects .
Properties
CAS No. |
851408-05-4 |
|---|---|
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.452 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-7-8-19-14-21(24(28)26-22(19)16(15)2)11-12-25-23(27)20-10-9-17-5-3-4-6-18(17)13-20/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
FNKFEAALIWEHHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a quinoline moiety and a naphthalene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 400.5 g/mol. The structural features include:
- Quinoline Core : Known for various pharmacological effects.
- Naphthalene Ring : Enhances solubility and biological interactions.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 400.5 g/mol |
| Functional Groups | Quinoline, Naphthalene, Carboxamide |
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation. For instance, quinoline derivatives have been shown to bind to target proteins, modulating their activity and affecting pathways associated with cancer progression.
In vitro studies have indicated that related compounds in the quinoline family demonstrate cytotoxicity against various cancer cell lines. For example, compounds with similar structures have reported IC50 values ranging from 5 to 20 nM against tumor cells, highlighting the potential effectiveness of this class of compounds in cancer therapy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that quinoline derivatives can exhibit antibacterial and antifungal activities. In particular, studies have demonstrated moderate to good efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (µM) Range | Activity Level |
|---|---|---|
| Bacillus subtilis | 4.69 - 22.9 | Moderate to Good |
| Staphylococcus aureus | 5.64 - 77.38 | Moderate |
| Escherichia coli | 2.33 - 156.47 | Variable |
| Candida albicans | 16.69 - 78.23 | Moderate |
Case Studies and Research Findings
A study published in MDPI evaluated various quinoline derivatives for their biological activities, including this compound. The findings suggested that modifications in the quinoline structure significantly impacted the compound's biological efficacy .
Another significant research effort involved testing related naphthoquinoline compounds for their anticancer properties using murine models. The results indicated substantial growth delays in tumors treated with these compounds compared to controls, further supporting their potential as therapeutic agents .
Chemical Reactions Analysis
Core Reactivity of the Quinoline Moiety
The quinoline scaffold (7,8-dimethyl-2-oxo-1H-quinolin-3-yl) exhibits characteristic reactivity influenced by substituents and the keto group:
Electrophilic Substitution
The electron-rich aromatic system undergoes regioselective substitution at positions activated by the dimethyl groups (C7, C8) and the electron-withdrawing oxo group (C2):
-
Nitration : Occurs preferentially at C5/C6 under HNO₃/H₂SO₄ conditions, forming nitro derivatives .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at C4 or C6 .
Oxo Group Reactivity
The 2-oxo group participates in condensation reactions:
-
Schiff Base Formation : Reacts with primary amines (e.g., hydrazines) to form imine derivatives (e.g., hydrazones) .
Example:
Cyclization Reactions
Under acidic or thermal conditions, the quinoline core engages in Friedländer-type cyclization with β-keto esters or aldehydes to form fused polycyclic systems .
Ethyl Linker Modifications
The ethyl group (-CH₂CH₂-) bridging the quinoline and naphthalene moieties undergoes functionalization:
Oxidation
-
Keto Formation : Strong oxidants (e.g., KMnO₄) convert the ethyl group to a ketone, yielding N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)acetyl]naphthalene-2-carboxamide.
Alkylation/Acylation
-
Side-Chain Elongation : Reacts with alkyl halides or acyl chlorides in the presence of bases (e.g., K₂CO₃) to form extended alkyl/aryl derivatives .
Naphthalene Carboxamide Reactivity
The naphthalene-2-carboxamide group displays distinct reactivity:
Hydrolysis
-
Amide to Carboxylic Acid : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, producing naphthalene-2-carboxylic acid and the quinoline-ethylamine fragment .
Example:
Nucleophilic Acyl Substitution
-
Hydrazide Formation : Reacts with hydrazine to yield naphthalene-2-carbohydrazide derivatives, which are precursors for heterocyclic systems (e.g., oxadiazoles) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives at C3/C4 of naphthalene | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | N-alkylated quinoline analogs | 70–85% |
Photochemical and Redox Behavior
-
UV-Induced Reactions : The naphthalene moiety undergoes [4+2] cycloaddition under UV light (λ = 254 nm), forming dimeric structures .
-
Redox Activity : Cyclic voltammetry reveals two reversible oxidation peaks (E₁ = +0.85 V, E₂ = +1.2 V vs. Ag/AgCl), attributed to the quinoline and naphthalene systems .
Biological Derivatization
The carboxamide group is critical for prodrug strategies:
-
Enzymatic Hydrolysis : Liver esterases cleave the amide bond in vivo, releasing active metabolites .
Key Research Findings
-
Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional methods.
-
Stability : The compound is stable in acidic media (pH 2–6) but degrades in alkaline conditions (pH > 8) .
-
Catalytic Optimization : Rh(III)-catalyzed reactions improve regioselectivity in quinoline functionalization .
Comparison with Similar Compounds
Key Structural Features
- Core Scaffolds: The compound integrates a 7,8-dimethyl-2-oxo-quinoline group, distinguishing it from simpler naphthalene carboxamides (e.g., N-(4-bromophenyl)naphthalene-2-carboxamide) and hydroxylated analogs (e.g., 1-hydroxynaphthalene-2-carboxanilides) .
- Substituent Effects: The ethyl linker and dimethyl-oxo-quinoline substituent may enhance lipophilicity and target binding compared to compounds with halogenated aryl groups (e.g., fluorine or bromine substituents in 1-hydroxynaphthalene-2-carboxanilides) .
Mitochondrial Dysfunction
- Mechanistic Insights : Similar to niclosamide, naphthalene carboxamides induce mitochondrial membrane depolarization and ROS production. However, the absence of a hydroxyl group in the target compound may reduce mitochondrial superoxide generation compared to 1-hydroxynaphthalene-2-carboxanilides .
Crystallographic and Conformational Analysis
- Hydrogen Bonding and π-π Stacking: The crystal structure of N-(pyridin-4-yl)naphthalene-2-carboxamide reveals N—H⋯N/S hydrogen bonds and π-π interactions (center-to-center distance: 3.59 Å), which stabilize the lattice . The target compound’s quinoline moiety may introduce additional hydrophobic interactions.
- Dihedral Angles : In related compounds, dihedral angles between naphthalene and aryl groups range from 9.5° to 11.3°, influencing molecular planarity and binding to biological targets .
Pharmacological Profiling
- Target Engagement: While VU0364739 (a spirocyclic naphthalene carboxamide) modulates G protein-coupled receptors, the target compound’s quinoline group may favor kinase or topoisomerase inhibition, akin to camptothecin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
